molecular formula C11H20N4O B13630213 2-Amino-2-methyl-4-(3,4,5-trimethyl-1h-pyrazol-1-yl)butanamide

2-Amino-2-methyl-4-(3,4,5-trimethyl-1h-pyrazol-1-yl)butanamide

Cat. No.: B13630213
M. Wt: 224.30 g/mol
InChI Key: XDGZCZAXWHCTRY-UHFFFAOYSA-N
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Description

2-Amino-2-methyl-4-(3,4,5-trimethyl-1h-pyrazol-1-yl)butanamide is a compound that belongs to the class of pyrazole derivatives. Pyrazole-bearing compounds are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . This compound is of significant interest in the field of medicinal chemistry due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acetic acid or sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters, including temperature, pressure, and reaction time, is crucial for maximizing production efficiency .

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-methyl-4-(3,4,5-trimethyl-1h-pyrazol-1-yl)butanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and alkylating agents like methyl iodide. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to ensure high yields and selectivity .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-Amino-2-methyl-4-(3,4,5-trimethyl-1h-pyrazol-1-yl)butanamide stands out due to its unique substitution pattern on the pyrazole ring, which contributes to its distinct pharmacological profile. Its combination of amino and butanamide groups also enhances its solubility and bioavailability, making it a promising candidate for further drug development .

Properties

Molecular Formula

C11H20N4O

Molecular Weight

224.30 g/mol

IUPAC Name

2-amino-2-methyl-4-(3,4,5-trimethylpyrazol-1-yl)butanamide

InChI

InChI=1S/C11H20N4O/c1-7-8(2)14-15(9(7)3)6-5-11(4,13)10(12)16/h5-6,13H2,1-4H3,(H2,12,16)

InChI Key

XDGZCZAXWHCTRY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(N=C1C)CCC(C)(C(=O)N)N)C

Origin of Product

United States

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